molecular formula C16H18N2O6S B2782616 Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate CAS No. 397277-84-8

Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate

Cat. No. B2782616
CAS RN: 397277-84-8
M. Wt: 366.39
InChI Key: LJGZQNJELGQPPJ-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate is a chemical compound with the molecular formula C16H18N2O6S and a molecular weight of 366.39 . It is a type of thiazole ester .


Synthesis Analysis

While specific synthesis methods for this compound are not available in the search results, related compounds have been synthesized through various methods. For instance, a thiazole ester was synthesized by refluxing 1-(2-nitrobenzylidene)thiosemicarbazide and ethyl bromopyruvate .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring attached to a carboxylate group . The molecule is achiral, with no defined stereocenters or E/Z centers .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 366.39 . Further physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been synthesized and characterized using various spectroscopic techniques such as NMR, FT-IR, UV-Vis, and SC-XRD. These compounds, including similar derivatives of Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate, demonstrate potential in technology applications due to their significant nonlinear optical (NLO) properties (Haroon et al., 2019).

Antimicrobial and Antioxidant Properties

  • A series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates have been evaluated for their antimicrobial and antioxidant activities. Specific derivatives have shown promising results as antioxidant agents with considerable free radical scavenging activity (Haroon et al., 2021).

Anticancer Activity

  • New heterocycles derived from similar thiazole compounds have been synthesized and evaluated for their anticancer activity. Some compounds displayed potent activity against human cancer cell lines (Abdel-Motaal et al., 2020).

Antiviral Applications

  • The antiviral potential of thiazole derivatives is also notable. Molecular docking methods have predicted the potential of certain compounds as therapeutic targets for SARS-CoV-2 (COVID-19), showing good binding affinities and inhibition constants (Haroon et al., 2021).

Optical and Electronic Properties

  • Thiazole derivatives have been studied for their electronic structure and properties using density functional theory (DFT) methods, highlighting their potential in optoelectronic applications due to favorable NLO characteristics (Haroon et al., 2020).

Mechanism of Action

Target of Action

The primary target of Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .

Mode of Action

The compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, by binding to it . The binding affinity of the compound is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound acts as an antagonist against the target enzyme, inhibiting its function .

Biochemical Pathways

The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the biosynthesis of peptidoglycan, leading to the weakening of bacterial cell walls . This results in the inhibition of bacterial growth and proliferation, thereby exerting an antibacterial effect .

Pharmacokinetics

The compound’s molecular weight (36639) and LogP (267090) suggest that it may have good bioavailability .

Result of Action

The compound exhibits significant antibacterial and antifungal potential . It has shown inhibitory potential against gram-positive Staphylococcus epidermidis and Staphylococcus aureus, and gram-negative Pseudomonas aeruginosa and Escherichia coli . It also exhibits antifungal potential against Candida glabrata and Candida albicans .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at room temperature for optimal stability

properties

IUPAC Name

ethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S/c1-5-24-15(20)10-8-25-16(17-10)18-14(19)9-6-11(21-2)13(23-4)12(7-9)22-3/h6-8H,5H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGZQNJELGQPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,4,5-Trimethoxybenzoic acid (3.69 g), ethyl 2-aminothiazole-4-carboxylate (3.0 g) and 4-(dimethylamino)-pyridine (702 mg) were dissolved in dichloromethane (80 mL), and to the solution was added 1-ethyl-3-(3-dimethyl-aminopropyl)carbodiimide hydrochloride (water-soluble carbodiimide hydrochloride) (3.34 g). The mixture was stirred overnight at room temperature and then concentrated under reduced pressure, and the residue was dissolved in ethyl acetate. The solution was successively washed with 2 M hydrochloric acid, a saturated aqueous solution of sodium hydrogencarbonate, water and saturated brine, and dried over anhydrous sodium sulfate. After concentrating the organic layer under reduced pressure, the residue was purified by column chromatography on silica gel (chloroform:methanol=30:1) to obtain the title compound.
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
702 mg
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
1-ethyl-3-(3-dimethyl-aminopropyl)carbodiimide hydrochloride
Quantity
3.34 g
Type
reactant
Reaction Step Two

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